molecular formula C11H16N2O3 B7862955 2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol

2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol

Cat. No.: B7862955
M. Wt: 224.26 g/mol
InChI Key: QQGCZIYTLMWIJW-UHFFFAOYSA-N
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Description

2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol (CAS: 1250716-65-4) is a nitro-substituted ethanolamine derivative with a molecular structure characterized by an ethyl group, a 3-nitrobenzyl moiety, and a hydroxyl-containing ethanol backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, due to its reactive amino and hydroxyl groups. Its nitro group enhances electrophilicity, making it valuable for further functionalization .

Properties

IUPAC Name

2-[ethyl-[(3-nitrophenyl)methyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-2-12(6-7-14)9-10-4-3-5-11(8-10)13(15)16/h3-5,8,14H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGCZIYTLMWIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-nitrobenzyl chloride with ethylamine under controlled conditions. The following general procedure outlines the synthesis:

  • Reagents :
    • 3-Nitrobenzyl chloride
    • Ethylamine
    • Solvent (e.g., ethanol or DMF)
  • Reaction Conditions :
    • Temperature: Reflux
    • Duration: Typically several hours
  • Purification : The product can be purified using recrystallization or chromatography techniques.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
  • Anti-inflammatory Effects
  • Cytotoxicity Against Cancer Cells

Antimicrobial Activity

Nitro-containing compounds, including this compound, have demonstrated significant antimicrobial properties. The mechanism involves the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to DNA, causing cellular damage and death.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anti-inflammatory Effects

Research indicates that nitro compounds can modulate inflammatory pathways. For instance, they may inhibit the NF-kB signaling pathway, which is crucial in inflammation and immune response.

Mechanism of Action :

  • Nitro groups can interact with cellular signaling proteins, altering their function and reducing inflammatory responses.

Cytotoxicity Against Cancer Cells

Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its nitro group.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
HeLa (cervical)25
MCF-7 (breast)30
A549 (lung)22

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in Frontiers in Chemistry evaluated various nitro compounds for their antimicrobial efficacy against common pathogens. The results indicated that compounds similar to this compound showed promising activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections .
  • Cytotoxicity Assessment :
    In a recent investigation, researchers assessed the cytotoxic effects of various nitro-containing compounds on cancer cell lines. The findings revealed that compounds with similar structures to this compound induced significant apoptosis in cancer cells, suggesting their potential role in cancer therapy .

Comparison with Similar Compounds

2-[Ethyl-(3-methylbenzyl)-amino]-ethanol (CAS: 69496-67-9)

  • Structure : Substitutes the nitro group with a methyl group on the benzyl ring.
  • Molecular Formula: C₁₂H₁₉NO (vs. C₁₁H₁₅N₂O₃ for the nitro analog).
  • Properties :
    • Higher hydrophobicity due to the methyl group.
    • Lower reactivity in electrophilic substitution compared to the nitro derivative.
  • Applications : Used as a surfactant or pharmaceutical intermediate where electron-donating groups are advantageous .

2-[(3-Methoxybenzyl)amino]-ethanol (CAS: 64834-62-4)

  • Structure : Features a methoxy (-OCH₃) group instead of nitro.
  • Molecular Formula: C₁₀H₁₅NO₂.
  • Properties :
    • Density : 1.071 g/cm³ (predicted).
    • Boiling Point : 329.2°C (predicted).
    • The methoxy group increases solubility in polar solvents compared to nitro analogs.
  • Reactivity : Participates in nucleophilic reactions more readily than nitro-substituted compounds .

2-(3-Nitrophenyl)ethanol (CAS: 52022-77-2)

  • Structure: A simpler derivative lacking the ethyl-amino linkage.
  • Molecular Formula: C₈H₉NO₃.
  • Properties: Boiling Point: Not explicitly stated, but likely lower than the target compound due to reduced molecular complexity.
  • Applications : Primarily used in dye synthesis and as a precursor for nitro-aromatic pharmaceuticals .

2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]-ethanol (CAS: 85392-17-2)

  • Structure : Incorporates a benzisothiazolyl azo group, adding complexity.
  • Molecular Formula : C₁₈H₁₉N₅O₃S.
  • Properties :
    • Boiling Point : 613.9°C.
    • Density : 1.39 g/cm³.
  • Applications : Specialized use in high-performance dyes and optical materials due to the azo-nitro conjugation .

Physicochemical Properties Comparison

Property 2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol 2-[Ethyl-(3-methylbenzyl)-amino]-ethanol 2-[(3-Methoxybenzyl)amino]-ethanol 2-(3-Nitrophenyl)ethanol
Molecular Weight ~237.26 (estimated) 193.29 181.23 167.16
Polarity High (nitro group) Moderate (methyl group) High (methoxy group) Moderate
Predicted Solubility Low in water, high in DMF Low in water Moderate in polar solvents Low in water
Reactivity High (electrophilic substitution) Moderate Moderate (nucleophilic reactions) Low

Data synthesized from .

Key Advantages and Limitations

  • Nitro Derivative Advantages : Enhanced reactivity for further functionalization; suitability in high-energy materials.
  • Limitations: Potential toxicity due to nitro groups; lower stability under reducing conditions compared to methyl/methoxy analogs.

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